molecular formula C28H18F2O B096606 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran CAS No. 18741-99-6

2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran

Cat. No. B096606
CAS RN: 18741-99-6
M. Wt: 408.4 g/mol
InChI Key: NUURECWPTJIFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran (BFPDF) is a synthetic compound that belongs to the family of diphenylfurans. It is a highly potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. BFPDF has gained significant attention in recent years due to its potential applications in the field of cancer research and drug development.

Mechanism Of Action

2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran exerts its anti-cancer effects by inhibiting the activity of PKC enzymes, which play a key role in regulating cell growth and survival. PKC enzymes are overexpressed in many types of cancer cells, making them an attractive target for anti-cancer drugs. By inhibiting PKC activity, 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis.

Biochemical And Physiological Effects

2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran has been shown to have minimal toxicity in healthy cells, with no significant effects on cell viability or proliferation. In cancer cells, however, 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran induces apoptosis and inhibits cell growth and survival. 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran has also been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in other diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran is its high potency and selectivity for PKC enzymes, which makes it a valuable tool for studying the role of PKC in cancer and other diseases. However, 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran can be difficult to synthesize and is relatively expensive, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran. One area of interest is the development of 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran's anti-cancer effects, which could lead to the identification of new targets for drug development. Additionally, the development of new and more efficient synthesis methods for 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran could make it more accessible for research and drug development.

Synthesis Methods

2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with acetophenone to form chalcone, which is then reacted with diphenylacetylene in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran has been extensively studied for its potential applications in cancer research and drug development. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran has also been found to selectively induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells.

properties

CAS RN

18741-99-6

Product Name

2,4-Bis(4-fluorophenyl)-3,5-diphenylfuran

Molecular Formula

C28H18F2O

Molecular Weight

408.4 g/mol

IUPAC Name

2,4-bis(4-fluorophenyl)-3,5-diphenylfuran

InChI

InChI=1S/C28H18F2O/c29-23-15-11-20(12-16-23)26-25(19-7-3-1-4-8-19)28(22-13-17-24(30)18-14-22)31-27(26)21-9-5-2-6-10-21/h1-18H

InChI Key

NUURECWPTJIFLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F

synonyms

2,4-Bis(p-fluorophenyl)-3,5-diphenylfuran

Origin of Product

United States

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